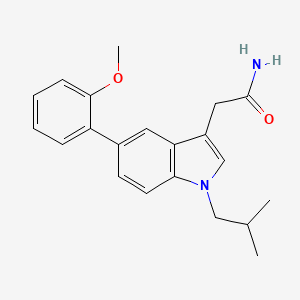
1-(2-Methylpropyl)-5-(2-methoxyphenyl)-1H-indole-3-acetamide
Vue d'ensemble
Description
D36 is an androgen receptor (AR) allosteric antagonist with inverse agonist properties.
Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
The compound shows relevance in the field of anti-inflammatory medications. For example, research has investigated the interaction of anti-inflammatory drugs with various metal ions, including indole derivatives similar to the compound . These studies indicate potential applications in developing new anti-inflammatory agents with improved efficacy or reduced side effects (Dendrinou-Samara et al., 1998).
2. Antioxidant Properties
Indole derivatives have been explored for their antioxidant properties. For instance, the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally related to the compound , exhibited significant antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases or in the development of food preservatives (Gopi & Dhanaraju, 2020).
3. Synthesis of Novel Compounds
The compound's structure has been utilized in the synthesis of novel compounds with potential pharmaceutical applications. For example, the creation of indole-benzimidazole derivatives using indole carboxylic acids hints at the versatility of indole structures in synthesizing new molecules for diverse therapeutic uses (Wang et al., 2016).
4. Molecular Docking and Drug Design
Indole acetamide derivatives have been synthesized and analyzed using molecular docking to target specific receptors, such as cyclooxygenase enzymes. This suggests a role in drug design, particularly in the development of targeted therapies for conditions like inflammation (Al-Ostoot et al., 2020).
5. Antimicrobial Applications
The structure of indole acetamides has been leveraged in the synthesis of compounds with antimicrobial properties. For instance, some indole acetamide derivatives have shown promising antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
2-[5-(2-methoxyphenyl)-1-(2-methylpropyl)indol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)12-23-13-16(11-21(22)24)18-10-15(8-9-19(18)23)17-6-4-5-7-20(17)25-3/h4-10,13-14H,11-12H2,1-3H3,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSMYPKXKRBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3OC)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-5-(2-methoxyphenyl)-1H-indole-3-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



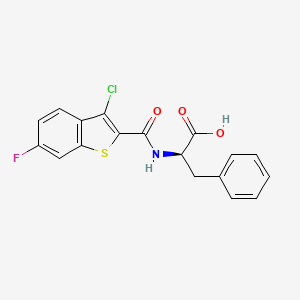
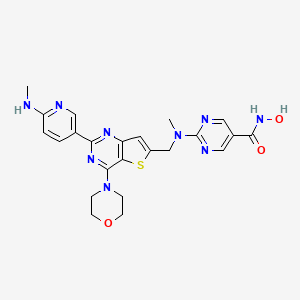



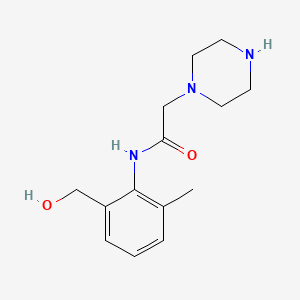
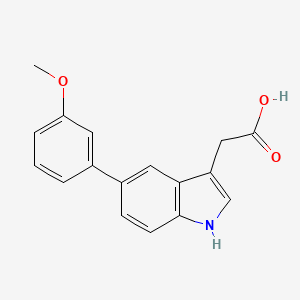
![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)

![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)
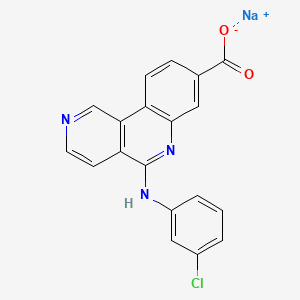

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)